molecular formula C19H21NO4 B11048535 1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11048535
M. Wt: 327.4 g/mol
InChI Key: XFLCHAVZLHWJKQ-UHFFFAOYSA-N
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Description

1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrroloquinoline core through cyclization of appropriate precursors.

    Functional group transformations: Introduction of hydroxyl, methyl, and pyran groups through selective functionalization reactions.

    Oxidation and reduction steps: To achieve the correct oxidation state of the functional groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification techniques: Such as chromatography and crystallization to isolate the desired product.

    Scalability: Ensuring the process can be scaled up from laboratory to industrial scale without significant loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Addition: Addition of small molecules to double bonds or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

    Catalysts: Such as palladium or platinum for catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity and leading to specific biological effects.

    Interference with cellular processes: Such as DNA replication or protein synthesis.

    Activation or inhibition of signaling pathways: Leading to changes in cellular behavior.

Comparison with Similar Compounds

1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Other pyrroloquinoline derivatives: With different substituents or functional groups.

    Compounds with similar functional groups: Such as hydroxyl, methyl, or pyran groups.

    Analogous compounds: With similar structural motifs but different overall structures.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-hydroxy-9,11,11-trimethyl-3-(4-oxooxan-3-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C19H21NO4/c1-11-9-18(2,3)20-16-12(11)5-4-6-13(16)19(23,17(20)22)14-10-24-8-7-15(14)21/h4-6,9,14,23H,7-8,10H2,1-3H3

InChI Key

XFLCHAVZLHWJKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(C2=O)(C4COCCC4=O)O)(C)C

Origin of Product

United States

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